(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid, also known as tetradeuterio-tetrahydrocannabinol-carboxylic acid (THCA-d4), is a synthetic analog of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, THCA-d4 does not produce significant psychoactive effects in humans [].
THCA-d4 is primarily used in scientific research due to several advantages over THC:
THCA-d4 has been used in various research areas, including:
Chenodeoxycholic Acid-d4 exhibits several biological activities:
The synthesis of Chenodeoxycholic Acid-d4 can be achieved through various methods:
These methods ensure high purity and isotopic labeling necessary for analytical applications .
Chenodeoxycholic Acid-d4 is utilized in several applications:
Interaction studies involving Chenodeoxycholic Acid-d4 focus on its metabolic pathways and effects on cellular processes:
Chenodeoxycholic Acid-d4 shares structural similarities with other bile acids but possesses unique properties due to its deuteration. Below is a comparison with similar compounds:
Compound | Structure Highlights | Unique Features |
---|---|---|
Chenodeoxycholic Acid | Primary bile acid without deuteration | Natural occurrence; widely studied for cholesterol metabolism |
Cholic Acid | Contains an additional hydroxyl group | More hydrophilic; involved in different metabolic pathways |
Ursodeoxycholic Acid | Has an epimeric configuration | Used therapeutically for liver diseases; less hydrophobic |
Glycochenodeoxycholic Acid | Conjugated form with glycine | Enhanced solubility; plays a role in fat absorption |
The study of bile acids dates back to 1848 when Strecker first isolated cholic acid through combustion analysis. While initial investigations relied on chemical characterization and physiological observations, the field underwent dramatic transformation with the introduction of isotopic labeling techniques in the mid-20th century. The evolution from radioactive to stable isotope tracers marks a pivotal advancement in bile acid metabolism research.
For decades, radioactive isotopes served as the gold standard for bile acid metabolism studies. The isotope dilution method, first described by Lindstedt in the late 1950s, utilized radioactive derivatives of bile acids (typically [ 14C] or [ 3H]-labeled compounds) to measure bile acid kinetics. These techniques provided valuable insights into bile acid turnover rates, pool sizes, and synthetic rates by tracking the monoexponential decrease in specific radioactivity over time.
Multiple approaches utilizing radioactive tracers were developed during this era:
Classical isotope dilution technique: Involved oral administration of [ 14C]-labeled cholic acid (CA) and chenodeoxycholic acid (CDCA), followed by serial duodenal bile sampling.
Isotope release approach: Developed by Rosenfeld et al., this method used intravenous administration of [24,25- 3H]cholesterol and measured tritium release as an indicator of bile acid synthesis.
Stereospecific tritium exchange: This approach utilized the specific replacement of the 7α-tritium atom of [7α- 3H]cholesterol with a hydroxyl group during bile acid synthesis.
Despite their analytical value, radioactive tracers presented significant limitations, particularly regarding radiation exposure risks. This concern became especially pronounced for studies involving vulnerable populations such as infants and children. By the mid-1970s, researchers began exploring stable isotopes as safer alternatives.
The landmark 1975 study by Balistreri, Cowen, Hofmann, and colleagues marked a turning point by validating the use of 11,12-2H-labeled chenodeoxycholic acid for isotope dilution measurements. Their research demonstrated that deuterium-labeled bile acids could effectively replace radioactive isotopes without compromising analytical accuracy. Their pioneering work opened new possibilities for studying bile acid metabolism without radiation hazards.
The synthesis of deuterated bile acids required innovative approaches to incorporate stable isotopes at specific positions within the molecular structure. Several methods emerged for preparing deuterium-labeled bile acids, with particular attention to site-specific labeling that would maintain the compounds' biological and analytical properties.
One significant advance came through enzymatic synthesis techniques, which offered regio- and stereo-specific incorporation of deuterium. A notable example described the preparative-scale enzymatic synthesis of specifically deuteriated bile acids by coupling the reduction of 3,7,12-trioxo-5β-cholan-24-oic acid with the oxidation of [1-2H]glucose. This approach achieved isotopic purity of ≥94% as determined by 1H NMR spectrometry.
The development of Chenodeoxycholic Acid-d4 specifically focused on tetradeuteration at the 2,2,4,4 positions, resulting in a stable compound with minimal isotopic exchange in biological systems. This specific labeling pattern provided several advantages:
Table 1: Key Methods for Synthesis of Deuterated Bile Acids
The commercial availability of high-purity CDCA-d4 (≥98 atom % D, ≥98% chemical purity) from various suppliers demonstrates the success of these synthesis methods in producing research-grade deuterated bile acids.
The critical question for researchers was whether deuterium-labeled bile acids could provide the same quality of data as their radioactive counterparts. Several validation studies addressed this concern, providing compelling evidence for the equivalence of stable isotope tracers.
The groundbreaking work by Balistreri et al. in 1975 directly compared 11,12-2H-labeled chenodeoxycholic acid with [24-14C]chenodeoxycholic acid administered simultaneously to seven normal male volunteers. Bile was collected over five days, and the chenodeoxycholic acid pool size and fractional turnover rate were determined using both isotopes. The results showed excellent correlation:
This validation established that deuterium-labeled bile acids could reliably replace radioactive tracers for isotope dilution measurements, opening the door for wider application of stable isotope methodology in bile acid research.
Further advancements came with the development of procedures for simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes using 2,2,4,4-tetradeuterated cholic acid and 11,12-dideuterated chenodeoxycholic acid. These methods measured the ratios of deuterated to non-deuterated bile acids in consecutive serum samples, allowing determination of fractional turnover rates and pool sizes through arithmetic calculations.
In healthy volunteers, this approach yielded pool sizes for chenodeoxycholic acid of 22.9 ± 7.8 μmol/kg and fractional turnover rates of 0.23 ± 0.10/day. The method was also successfully applied to patients with cholesterol synthesis deficiency and bile acid synthesis deficiency, demonstrating its broad clinical applicability.
Table 2: Comparison of Radioactive vs. Deuterated Tracer Methods for Bile Acid Kinetics
Chenodeoxycholic Acid-d4 maintains the same chemical and biological properties as the unlabeled parent compound while providing distinct mass spectrometric signatures for analytical detection [1]. The deuterium labeling at positions 2,2,4,4 ensures metabolic stability, as these positions are not subject to enzymatic modification during normal bile acid metabolism [3]. This stability is essential for accurate kinetic measurements, as the isotopic label remains intact throughout the enterohepatic circulation process.
The compound demonstrates high purity specifications, typically exceeding 97% by nuclear magnetic resonance analysis and greater than 98% deuterium atom incorporation [2]. These stringent purity requirements ensure reliable quantitative results in isotope dilution mass spectrometry applications [5].
Pool size determination represents a fundamental parameter in bile acid kinetics assessment, reflecting the total amount of a specific bile acid present in the enterohepatic circulation at equilibrium [6]. Multiple methodologies have been developed for accurate pool size quantification, each with distinct advantages and limitations.
The two-label single intubation technique represents a significant advancement in pool size determination methodology [9]. This approach utilizes simultaneous administration of 14C-labeled and 3H-labeled chenodeoxycholic acid with a 24-hour interval, followed by a single bile sample collection [10]. The specific activity ratio of the two isotopes enables calculation of both fractional turnover rate and pool size with correlation coefficients exceeding 0.98 compared to traditional methods [9].
Spillover assessment methods offer non-invasive alternatives based on bile acid appearance in systemic circulation following gallbladder emptying [11]. These techniques measure the integrated area under the curve of bile acid conjugates in serum following cholecystokinin stimulation, demonstrating correlation coefficients of 0.74-0.81 with traditional isotope dilution methods [11].
Methodology | Sample Collection | Accuracy | Patient Burden |
---|---|---|---|
Traditional Lindstedt Method | 9 samples over 4 days | Reference standard (100%) | High (multiple intubations) |
Simplified Isotope Dilution | 2-3 samples over 3 days | 13.7% higher than Lindstedt | Moderate (fewer intubations) |
Two-Label Single Intubation | Single bile sample at 24h | r ≥ 0.98 correlation | Low (single intubation) |
Spillover Assessment Method | Multiple blood samples post-CCK | r = 0.74-0.81 correlation | Moderate (blood samples only) |
Fractional turnover rate quantifies the proportion of the bile acid pool that undergoes replacement per unit time, typically expressed as day⁻¹ [12]. This parameter reflects the efficiency of bile acid conservation within the enterohepatic circulation and provides insights into hepatic synthesis rates and intestinal absorption efficiency [13].
First-order kinetic modeling represents the most commonly employed approach for fractional turnover rate calculation [12]. This method assumes that bile acid elimination follows exponential decay kinetics, with the fractional turnover rate calculated as k = ln(2)/t₁/₂, where t₁/₂ represents the half-life of the isotopically labeled bile acid [13]. Normal fractional turnover rates for chenodeoxycholic acid typically range from 0.24 ± 0.13 to 0.36 ± 0.15 per day [12].
Monoexponential decay analysis provides a standard pharmacokinetic approach for turnover rate determination [14]. This methodology requires multiple time points to establish the decay curve following isotope administration, with the slope of the log-linear plot providing the fractional turnover rate [14]. The method demonstrates typical ranges of 0.15-0.70 day⁻¹ depending on individual physiological variations [15].
Biexponential modeling accounts for complex bile acid kinetics involving rapid initial distribution followed by slower elimination phases [14]. This approach recognizes that bile acid kinetics may not follow simple first-order kinetics, particularly during the initial equilibration period [16]. The fast component typically demonstrates turnover rates of 2-5 day⁻¹, while the slow component ranges from 0.1-0.4 day⁻¹ [14].
Steady-state kinetic analysis calculates fractional turnover rates based on the relationship between synthesis rate and pool size at metabolic equilibrium [13]. This approach assumes that synthesis rate equals the product of fractional turnover rate and pool size under steady-state conditions [17]. The method proves particularly valuable for metabolic balance studies where direct synthesis rate measurements are available [18].
Calculation Approach | Mathematical Basis | Typical Range (day⁻¹) | Clinical Application |
---|---|---|---|
First-Order Kinetic Model | k = ln(2)/t₁/₂ | 0.20-0.60 | Most commonly used method |
Monoexponential Decay Analysis | C(t) = C₀ × e^(-kt) | 0.15-0.70 | Standard pharmacokinetic approach |
Biexponential Model | C(t) = A₁e^(-k₁t) + A₂e^(-k₂t) | Fast: 2-5; Slow: 0.1-0.4 | Complex bile acid kinetics |
Steady-State Kinetic Analysis | Synthesis = k × Pool Size | 0.25-0.50 | Metabolic balance studies |
Bile acid synthesis rate quantification provides fundamental insights into cholesterol metabolism and hepatic function [19]. Multiple methodological approaches have been developed for accurate synthesis rate determination, ranging from direct isotopic measurements to indirect biomarker assessments [18].
Isotope dilution with stable isotope-labeled bile acids represents the gold standard for synthesis rate measurement [5]. This approach utilizes 13C-labeled or 2H-labeled chenodeoxycholic acid as tracers, providing non-radioactive alternatives suitable for all patient populations [3]. The method demonstrates exceptional precision with coefficient of variation values of 5.4-6.2% for the complete analytical procedure [5]. However, the technique requires sophisticated mass spectrometry instrumentation and specialized analytical expertise [20].
Traditional radioactive isotope dilution using 14C-labeled bile acids established the foundational methodology for synthesis rate assessment [21]. This approach provides well-established protocols with high precision (2-5% coefficient of variation) but involves radiation exposure limiting its application to specific research populations [19]. The method requires careful consideration of isotope safety protocols and regulatory compliance [3].
The CO2 release method offers direct measurement of bile acid synthesis through administration of 14C-cholesterol and quantification of 14CO2 evolution [19]. This technique provides direct evidence of cholesterol conversion to bile acids but involves radiation exposure and complex procedural requirements [19]. Studies demonstrate that CO2 method results closely correlate with fecal acidic sterol output measurements in normolipidemic subjects [19].
Fecal acidic sterol output measurement provides a non-invasive approach for long-term synthesis rate assessment [19]. This method quantifies the total daily excretion of bile acid metabolites, reflecting net bile acid synthesis over extended periods [22]. While avoiding radiation exposure, the technique provides indirect measurements that may be influenced by intestinal absorption efficiency and dietary factors [19].
Serum 7α-hydroxy-4-cholesten-3-one (C4) levels serve as surrogate markers for hepatic bile acid synthesis activity [18]. This intermediate metabolite of the classic bile acid synthesis pathway correlates with synthesis rates and provides simple, accessible measurements [23]. The method demonstrates coefficient of variation values of 5-10% but may be influenced by factors beyond bile acid synthesis [24].
Measurement Technique | Advantages | Limitations | Typical Precision (CV%) |
---|---|---|---|
Isotope Dilution with 13C-labeled bile acids | Non-radioactive; suitable for all populations | Requires mass spectrometry; expensive | 5.4-6.2% |
Isotope Dilution with 14C-labeled bile acids | Well-established methodology; high precision | Radiation exposure; limited populations | 2-5% |
CO2 Release Method (14C-cholesterol) | Direct measurement of synthesis rate | Radiation exposure; complex procedure | 10-15% |
Fecal Acidic Sterol Output | Non-invasive; long-term assessment | Indirect measurement; affected by absorption | 15-25% |
Serum C4 levels | Simple; reflects hepatic bile acid synthesis | Indirect marker; influenced by other factors | 5-10% |
The two time-point sampling protocol represents a significant advancement in bile acid kinetics assessment, addressing the practical limitations of traditional multi-sample approaches while maintaining statistical reliability [8]. This optimization reduces patient burden and procedural complexity without compromising the accuracy of kinetic parameter determination [25].
Optimal sampling time selection proves critical for reliable kinetic parameter estimation using the two-point approach [8]. Analysis of isotopic decay curves from multiple human studies identified time points around 12 hours and 72 hours post-administration as providing the most accurate description of bile acid kinetics [8]. These time points capture both the initial distribution phase and the primary elimination phase of bile acid turnover [26].
Statistical validation studies demonstrate that the two time-point approach provides statistically reliable data for group comparisons [8]. Analysis of 39 statistical comparisons between two-point and full sampling protocols revealed only one slightly discrepant result, confirming the robustness of the simplified approach [8]. The method maintains statistical power equivalent to traditional multi-point sampling for population-based studies [25].
The 12-hour sampling point captures the initial equilibration of isotopically labeled bile acid within the enterohepatic circulation [26]. This early time point reflects the rapid mixing of tracer with the endogenous bile acid pool and provides information about gallbladder emptying and proximal intestinal transit [16]. The timing accounts for meal-stimulated bile acid release and subsequent hepatic uptake [27].
The 72-hour sampling point represents the primary elimination phase of bile acid kinetics [8]. This later time point captures the steady-state turnover of bile acids through the enterohepatic circulation, reflecting the balance between synthesis and fecal loss [14]. The 72-hour interval allows for complete mixing of tracer throughout the bile acid pool while avoiding the complexity of extended sampling protocols [25].
Protocol optimization considerations include patient fasting status, meal timing, and gallbladder function [28]. Standardized meal stimulation protocols ensure consistent gallbladder emptying and bile acid release, improving the reproducibility of kinetic measurements [29]. The protocol typically involves overnight fasting followed by administration of isotopically labeled bile acid and subsequent meal stimulation [27].
Validation studies across diverse patient populations confirm the applicability of the two-point protocol in various clinical settings [30]. The approach demonstrates particular utility in bariatric surgery patients, where alterations in bile acid kinetics can be effectively monitored using the simplified sampling scheme [30]. The protocol maintains sensitivity for detecting metabolic changes while reducing procedural burden [31].
Parameter | Traditional Protocol | Two-Point Protocol | Advantage |
---|---|---|---|
Sample Collections | 9 samples over 4 days | 2 samples at 12h and 72h | 78% reduction in samples |
Patient Visits | Multiple (4-5 visits) | Two visits | Improved compliance |
Statistical Power | Reference standard | Equivalent for group studies | Maintained accuracy |
Procedural Time | 4-5 days | 3 days | Reduced duration |
Cost Effectiveness | High cost | Moderate cost | Economic benefit |
The two time-point optimization maintains the fundamental principles of isotope dilution while addressing practical constraints of clinical research [8]. This advancement enables wider application of bile acid kinetics assessment in population studies and clinical investigations where traditional extensive sampling protocols would be prohibitive [25].